REACTION_CXSMILES
|
[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]([N:8]1[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]1)=[O:7].Br.O1CCCC1C(N1CCNCC1)=O.[OH-].[Na+]>CO.[Ni].O>[O:1]1[CH2:5][CH2:4][CH2:3][CH:2]1[C:6]([N:8]1[CH2:9][CH2:10][NH:11][CH2:12][CH2:13]1)=[O:7] |f:1.2,3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1C(=CC=C1)C(=O)N1CCNCC1
|
Name
|
hydrobromide salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
salt
|
Quantity
|
39 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Br.O1C(CCC1)C(=O)N1CCNCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
solid
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
9 g
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the catalyst was filtered
|
Type
|
CONCENTRATION
|
Details
|
the solvent concentrated
|
Type
|
CUSTOM
|
Details
|
the residue crystallized from isopropyl alcohol
|
Type
|
CUSTOM
|
Details
|
to give 35.2 g
|
Type
|
EXTRACTION
|
Details
|
This was extracted with 4×100 ml portions of warm CHCl3
|
Type
|
EXTRACTION
|
Details
|
The CHCl3 extractions
|
Type
|
DISTILLATION
|
Details
|
were distilled
|
Type
|
CUSTOM
|
Details
|
to give 22.5 g tetrahydrofurolylpiperazine, b.p. 120°-125° C./0.2 mm Hg
|
Name
|
|
Type
|
|
Smiles
|
O1C(CCC1)C(=O)N1CCNCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]([N:8]1[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]1)=[O:7].Br.O1CCCC1C(N1CCNCC1)=O.[OH-].[Na+]>CO.[Ni].O>[O:1]1[CH2:5][CH2:4][CH2:3][CH:2]1[C:6]([N:8]1[CH2:9][CH2:10][NH:11][CH2:12][CH2:13]1)=[O:7] |f:1.2,3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1C(=CC=C1)C(=O)N1CCNCC1
|
Name
|
hydrobromide salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
salt
|
Quantity
|
39 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Br.O1C(CCC1)C(=O)N1CCNCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
solid
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
9 g
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the catalyst was filtered
|
Type
|
CONCENTRATION
|
Details
|
the solvent concentrated
|
Type
|
CUSTOM
|
Details
|
the residue crystallized from isopropyl alcohol
|
Type
|
CUSTOM
|
Details
|
to give 35.2 g
|
Type
|
EXTRACTION
|
Details
|
This was extracted with 4×100 ml portions of warm CHCl3
|
Type
|
EXTRACTION
|
Details
|
The CHCl3 extractions
|
Type
|
DISTILLATION
|
Details
|
were distilled
|
Type
|
CUSTOM
|
Details
|
to give 22.5 g tetrahydrofurolylpiperazine, b.p. 120°-125° C./0.2 mm Hg
|
Name
|
|
Type
|
|
Smiles
|
O1C(CCC1)C(=O)N1CCNCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |